molecular formula C3H6ClN3S B6218475 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride CAS No. 2742653-73-0

1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6218475
CAS No.: 2742653-73-0
M. Wt: 151.62 g/mol
InChI Key: RYODEJKBRIYZGE-UHFFFAOYSA-N
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Description

Significance of Nitrogen- and Sulfur-Containing Heterocycles in Academic Chemical Science

Nitrogen- and sulfur-containing heterocycles are fundamental building blocks in the world of organic chemistry, integral to numerous natural products, pharmaceuticals, and advanced materials. sid.ir Their prevalence stems from the unique physicochemical properties imparted by the presence of these heteroatoms within a cyclic framework. The lone pairs of electrons on nitrogen and sulfur atoms can participate in aromatic systems, influence molecular geometry, and act as sites for hydrogen bonding and coordination with metal ions.

These characteristics make them privileged scaffolds in medicinal chemistry, where they are found in a wide array of therapeutic agents. sigmaaldrich.comdurham.ac.uk The structural diversity and reactivity of these heterocycles provide a rich playground for synthetic chemists to explore novel molecular architectures with tailored functions. In materials science, nitrogen- and sulfur-containing heterocycles are investigated for their applications in organic electronics, conducting polymers, and corrosion inhibition.

Overview of Thiadiazole Isomers and their Distinctive Research Foci

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur atom, two nitrogen atoms, and two carbon atoms. Four constitutional isomers of thiadiazole exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). google.com While sharing a common elemental composition, these isomers exhibit distinct electronic distributions, stabilities, and chemical reactivities, leading to different areas of research focus.

IsomerKey Research Foci
1,2,3-Thiadiazole Plant activators, antiviral agents, synthetic intermediates. google.com
1,2,4-Thiadiazole Anticancer agents, kinase inhibitors, materials science. isres.org
1,2,5-Thiadiazole Organic conductors, electron-accepting materials. researchgate.net
1,3,4-Thiadiazole Broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov

The 1,3,4-thiadiazole isomer has been the most extensively studied due to its wide range of biological activities. mdpi.comnih.gov However, the other isomers, including the 1,2,3-thiadiazole scaffold, are gaining increasing attention for their unique chemical properties and potential applications.

The exploration of thiadiazole chemistry dates back to the late 19th century. The first 1,3,4-thiadiazole was described by Fischer in 1882, with its true ring structure being established in 1890 by Freund and Kuh. google.com The synthesis of the 1,2,3-thiadiazole ring system was notably advanced by the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. chemicalbook.com This method remains a cornerstone for the synthesis of this particular isomer. chemicalbook.com The development of synthetic methodologies for the various thiadiazole isomers has been crucial to the exploration of their chemical and biological properties.

In recent years, the 1,2,3-thiadiazole scaffold has emerged as a molecule of significant interest. google.com Its unique arrangement of heteroatoms imparts specific electronic and steric properties that researchers are actively exploring. A key area of investigation is its role as a "bioisostere," where it can replace other chemical groups in biologically active molecules to modulate their properties.

Contemporary research on 1,2,3-thiadiazoles is particularly focused on their application in agriculture as plant activators, which induce a plant's natural defense mechanisms against pathogens. nih.gov Furthermore, derivatives of 1,2,3-thiadiazole have shown promise as antiviral and anticancer agents. The ring's ability to act as a versatile synthetic intermediate, capable of undergoing various chemical transformations, further fuels its exploration in modern chemical research. researchgate.net

Structural Elucidation and Nomenclatural Aspects of 1-(1,2,3-Thiadiazol-5-yl)methanamine Hydrochloride

The systematic name for the compound of interest is this compound. This nomenclature precisely describes its molecular structure. "1,2,3-Thiadiazol-5-yl" indicates a 1,2,3-thiadiazole ring connected at the 5-position. "Methanamine" refers to a methyl group (-CH2-) attached to an amino group (-NH2). The "1-" prefix clarifies that the methanamine group is attached to the main parent structure. Finally, "hydrochloride" signifies that the amine group is protonated to form a salt with hydrochloric acid.

The structural elucidation of such a compound would typically involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the thiadiazole ring, the methylene (B1212753) bridge, and the ammonium (B1175870) group. ¹³C NMR would provide information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups, such as the N-H bonds of the ammonium group and the C=N and N=N bonds within the thiadiazole ring.

While detailed, publicly available spectroscopic data specifically for this compound is limited, the expected spectral features can be inferred from the known spectra of similar 1,2,3-thiadiazole derivatives.

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signal for the C4-H proton on the thiadiazole ring, a singlet for the methylene (-CH2-) protons, and a broad signal for the ammonium (-NH3+) protons.
¹³C NMR Signals for the two carbon atoms of the thiadiazole ring and the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the free base, C3H5N3S, and fragmentation patterns characteristic of the thiadiazole ring and the methanamine side chain.
IR Spectroscopy Absorption bands for N-H stretching of the ammonium group, C-H stretching, and characteristic vibrations of the 1,2,3-thiadiazole ring.

Research Gaps and Future Directions Pertaining to 1,2,3-Thiadiazol-5-ylmethanamine Derivatives

Despite the growing interest in the 1,2,3-thiadiazole scaffold, there are several research gaps concerning 1-(1,2,3-thiadiazol-5-yl)methanamine and its derivatives. A primary gap is the limited availability of comprehensive biological activity data for this specific compound and its close analogs. While the broader class of 1,2,3-thiadiazoles has shown promise, the specific structure-activity relationships (SAR) for 5-methanamine derivatives remain largely unexplored.

Future research in this area could focus on several key directions:

Synthesis of a Diverse Library of Derivatives: The synthesis and characterization of a wide range of derivatives with various substituents on the thiadiazole ring and the amine function would be a crucial first step. This would allow for a systematic investigation of how structural modifications influence the compound's properties.

Comprehensive Biological Screening: These derivatives should be screened against a broad panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, antiviral, anticancer, and enzyme inhibitory activities.

Elucidation of Mechanisms of Action: For any biologically active compounds identified, further studies to determine their mechanism of action at the molecular level would be essential for rational drug design and development.

Exploration in Materials Science: The coordination properties of the amine and the thiadiazole ring could be exploited in the development of new metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to guide the design of new derivatives with enhanced activity and to predict their potential biological targets.

The investigation of this compound and its derivatives represents a promising frontier in heterocyclic chemistry. By addressing the current research gaps, scientists can unlock the full potential of this intriguing class of molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2742653-73-0

Molecular Formula

C3H6ClN3S

Molecular Weight

151.62 g/mol

IUPAC Name

thiadiazol-5-ylmethanamine;hydrochloride

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-6-7-3;/h2H,1,4H2;1H

InChI Key

RYODEJKBRIYZGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CN.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 1,2,3 Thiadiazol 5 Yl Methanamine Hydrochloride and Its 1,2,3 Thiadiazole Precursors

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is a cornerstone of synthesizing its derivatives. Classical and modern methods have been developed, broadly categorized into cyclization reactions from linear precursors and formation from activated substrates. isres.org Conventional methods for synthesizing the 1,2,3-thiadiazole skeleton include the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis. isres.org

Cyclization Reactions from Linear Precursors

The construction of the 1,2,3-thiadiazole ring often involves the cyclization of an acyclic precursor that contains the requisite nitrogen, carbon, and sulfur atoms in a linear arrangement. These methods are valued for their versatility and the accessibility of the starting materials.

A primary and widely utilized method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. wikipedia.orgnih.gov This reaction involves the cyclization of hydrazone derivatives, which are typically synthesized from the condensation of ketones or aldehydes with hydrazine derivatives like semicarbazide or N-acylhydrazones. wikipedia.orgmdpi.com The crucial ring-closing step is accomplished using thionyl chloride (SOCl₂), which acts as both a dehydrating and sulfur-donating agent. nih.gov

For instance, pyrazolyl-phenylethanones can be reacted with semicarbazide to form the corresponding semicarbazone intermediate. mdpi.com Subsequent treatment of this intermediate with thionyl chloride yields the substituted 1,2,3-thiadiazole in good to excellent yields. mdpi.com The versatility of this method allows for the synthesis of various substituted 1,2,3-thiadiazoles by simply modifying the initial ketone and hydrazine components. mdpi.com

Table 1: Examples of Hurd-Mori Cyclization for 1,2,3-Thiadiazole Synthesis
Starting Ketone/AldehydeHydrazine DerivativeKey IntermediateProductYield
Pyrazolyl-phenylethanoneSemicarbazideSemicarbazone4-Pyrazolyl-5-phenyl-1,2,3-thiadiazoleGood to Excellent mdpi.com
Ethyl acetoacetateMethyl hydrazinecarboxylateHydrazone (Imine)4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl esterHigh arkat-usa.org
Various KetonesN-TosylhydrazideN-TosylhydrazoneSubstituted 1,2,3-thiadiazoles44–98% mdpi.com

Modifications and improvements to the classical Hurd-Mori reaction have been developed to enhance efficiency and substrate scope. A notable advancement involves the reaction of N-tosylhydrazones with elemental sulfur. mdpi.comorganic-chemistry.org This metal-free methodology, often catalyzed by tetrabutylammonium iodide (TBAI), provides an alternative route to 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org N-tosylhydrazones are stable, readily available, and possess high reactivity, making them excellent precursors for the synthesis of 4-aryl-1,2,3-thiadiazoles. isres.org

Another approach involves the I₂/CuCl₂ promoted one-pot, three-component reaction of ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (KSCN) to synthesize 1,2,3-thiadiazoles with aliphatic or aromatic substituents. isres.org

Formation of the 1,2,3-Thiadiazole Nucleus from Activated Substrates

The 1,2,3-thiadiazole ring can also be formed from substrates that are pre-activated for cyclization. These methods often involve cycloaddition reactions or the cyclization of highly reactive intermediates. For example, the [3+2] cycloaddition of α-enolicdithioesters with tosyl azide provides a regioselective and efficient route to 4,5-disubstituted 1,2,3-thiadiazoles. researchgate.net

Another key strategy is the Wolff synthesis, which involves the 1,5-electrocyclization of an α-diazothiocarbonyl compound. researchgate.net This intermediate is typically unstable and spontaneously cyclizes to form the 1,2,3-thiadiazole ring. researchgate.net

Synthetic Routes to Introduce the Aminomethyl Moiety at Position 5 of the 1,2,3-Thiadiazole Core

Once the 1,2,3-thiadiazole nucleus is constructed, the next critical step is the introduction of the aminomethyl group at the C5 position. This is typically achieved through the functionalization of a pre-existing group at that position, as direct C-H amination is challenging.

Direct Functionalization Approaches

A robust strategy for installing the 5-aminomethyl group begins with a 1,2,3-thiadiazole bearing a carboxylic acid or ester functionality at the C5 position. Such precursors, for example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester, can be synthesized via the Hurd-Mori reaction from starting materials like ethyl acetoacetate and methyl hydrazinecarboxylate. arkat-usa.org

A multi-step sequence can then be employed to convert the ester group into the desired aminomethyl moiety. arkat-usa.org

Reduction to Alcohol: The ethyl ester is reduced to the corresponding 5-(hydroxymethyl)-1,2,3-thiadiazole. This reduction can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165). mdpi.comarkat-usa.org

Conversion to Halide: The resulting alcohol is then converted into a more reactive leaving group, typically a chloromethyl derivative, using a chlorinating agent such as thionyl chloride (SOCl₂). arkat-usa.org

Amination: The 5-(chloromethyl)-1,2,3-thiadiazole can then be converted to the target aminomethyl compound. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide to form an N-substituted phthalimide intermediate. This intermediate is subsequently treated with hydrazine hydrate to release the primary amine, yielding [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine. arkat-usa.org The final hydrochloride salt can be obtained by treating the amine with hydrochloric acid.

An alternative pathway involves the oxidation of the 5-(hydroxymethyl)-1,2,3-thiadiazole intermediate to 1,2,3-thiadiazole-5-carbaldehyde using an oxidizing agent like pyridinium chlorochromate (PCC). mdpi.com This aldehyde can then undergo reductive amination. organic-chemistry.org In this process, the aldehyde is reacted with an ammonia source (such as ammonium (B1175870) formate) and a reducing agent (like sodium cyanoborohydride or H₂ with a catalyst) to form the 5-aminomethyl group directly. mdpi.comorganic-chemistry.org

Table 2: Key Transformations for C5-Aminomethyl Group Synthesis
Starting MaterialReagentsIntermediate ProductFinal Product
1,2,3-Thiadiazole-5-carboxylic acid ethyl ester1. LiAlH₄ or NaBH₄ 2. SOCl₂ 3. Potassium Phthalimide 4. Hydrazine Hydrate1. 5-(Hydroxymethyl)-1,2,3-thiadiazole 2. 5-(Chloromethyl)-1,2,3-thiadiazole 3. N-[(1,2,3-Thiadiazol-5-yl)methyl]phthalimide1-(1,2,3-Thiadiazol-5-yl)methanamine mdpi.comarkat-usa.org
1,2,3-Thiadiazole-5-carboxylic acid ethyl ester1. LiAlH₄ or NaBH₄ 2. PCC1. 5-(Hydroxymethyl)-1,2,3-thiadiazole 2. 1,2,3-Thiadiazole-5-carbaldehyde(Precursor for reductive amination) mdpi.com
1,2,3-Thiadiazole-5-carbaldehydeNH₃/NH₄⁺ source, Reducing Agent (e.g., NaBH₃CN)Imine (transient)1-(1,2,3-Thiadiazol-5-yl)methanamine organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a cornerstone method for the synthesis of amines, prized for its efficiency and broad applicability. In the context of synthesizing 1-(1,2,3-thiadiazol-5-yl)methanamine, this strategy typically commences with the precursor 1,2,3-thiadiazole-5-carbaldehyde. The process involves the reaction of the aldehyde with an amine source, such as ammonia or its equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation. A common laboratory-scale procedure involves a stepwise approach where the imine is formed first, often in a solvent like methanol, followed by reduction with sodium borohydride (NaBH₄) organic-chemistry.org. For a more direct approach, catalytic hydrogenation or the use of specialized hydride reagents can be utilized. The choice of catalyst and reaction conditions is critical to ensure high selectivity for the primary amine and to minimize the formation of secondary or tertiary amine byproducts through over-alkylation unito.it.

Key reagents and systems for reductive amination include:

Sodium Borohydride (NaBH₄) / Methanol: A mild and effective system for reducing the intermediate imine organic-chemistry.org.

Catalytic Hydrogenation: Using catalysts like Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) with molecular hydrogen (H₂) provides a clean reduction method unito.it.

Ammonia Borane (NH₃-BH₃): A stable and convenient source of both ammonia and a reducing agent.

Titanium(IV) isopropoxide (Ti(iOPr)₄) / PMHS: A system used for directed reductive aminations, particularly useful for substrates with coordinating groups organic-chemistry.org.

The selection of the nitrogen source is also crucial. While aqueous ammonia is an inexpensive and common choice, its handling can be challenging. Ammonium formate can serve as both the nitrogen and hydrogen source in transfer hydrogenation reactions, offering a convenient alternative organic-chemistry.org.

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent/SystemTypical ConditionsAdvantagesConsiderations
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695), Room TemperatureMild, inexpensive, readily availableStepwise procedure often preferred organic-chemistry.org
H₂ with Rh/C or Pd/CPressurized H₂, various solventsHigh atom economy, clean workupRequires specialized pressure equipment unito.it
InCl₃/Et₃SiH/MeOHMethanol, Room TemperatureHigh chemoselectivity, tolerates various functional groups organic-chemistry.orgStoichiometric use of silane

Multi-step Convergent Syntheses

Convergent synthetic routes offer significant advantages in terms of efficiency and yield by preparing key fragments of the target molecule independently before their final assembly. For 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride, a convergent approach involves the separate synthesis of the 1,2,3-thiadiazole core, followed by its coupling with a C1-amine synthon.

The synthesis of the 1,2,3-thiadiazole ring is often achieved through the Hurd-Mori reaction. organic-chemistry.orgmdpi.com This reaction typically involves the cyclization of a hydrazone derivative in the presence of a sulfurizing agent like thionyl chloride (SOCl₂). mdpi.com For example, the tosylhydrazone of a suitable ketone can be reacted with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), to yield the 1,2,3-thiadiazole ring under metal-free conditions. organic-chemistry.org

A plausible convergent pathway could involve:

Fragment A Synthesis: Preparation of a functionalized 1,2,3-thiadiazole, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, from a suitable precursor like ethyl acetoacetate. mdpi.com

Fragment B Synthesis: Preparation of a protected aminomethyl fragment or a suitable nitrogen-containing nucleophile.

Coupling and Deprotection: The carboxylic acid (Fragment A) can be converted to an acid chloride or activated ester and then reacted with the amine source. mdpi.com Subsequent reduction of the resulting amide would yield the target amine. Alternatively, the carboxylic acid could be reduced to the corresponding alcohol, converted to a halide, and then subjected to nucleophilic substitution with an amine equivalent (e.g., Gabriel synthesis), followed by deprotection.

Conversion to the Hydrochloride Salt

Primary amines like 1-(1,2,3-thiadiazol-5-yl)methanamine are often converted into their hydrochloride salts to enhance their stability, crystallinity, and solubility in aqueous media. This is a standard final step in many synthetic procedures for amine-containing compounds.

The conversion is typically achieved by treating a solution of the free amine with hydrogen chloride (HCl). The HCl can be introduced in various forms:

Anhydrous HCl gas: Bubbling HCl gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethyl acetate).

HCl in a solvent: Using a commercially available solution of HCl in a solvent like dioxane, isopropanol, or diethyl ether.

Aqueous HCl: While less common for obtaining an anhydrous salt, it can be used, followed by rigorous drying procedures.

The process involves the protonation of the basic nitrogen atom of the methanamine group by the acidic proton from HCl, forming the ammonium chloride salt. The resulting hydrochloride salt often precipitates from the organic solvent and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of 1,2,3-thiadiazole precursors, significant research has focused on improving classical methods like the Hurd-Mori reaction. nih.gov

Key parameters for optimization include:

Catalyst: In the synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and sulfur, the use of TBAI as a catalyst has been shown to be a practical and efficient improvement over older methods. organic-chemistry.org

Solvent: The choice of solvent can dramatically affect reaction rates and yields. For instance, using ethanol as an eco-friendly solvent for the reaction of tosylhydrazones with ammonium thiocyanate provides very good yields at room temperature. organic-chemistry.org

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. For example, some modern 1,2,3-thiadiazole syntheses can be performed at room temperature, which is a significant improvement over methods requiring high heat. organic-chemistry.org

Reagent Stoichiometry: Adjusting the molar ratios of reactants can control the formation of byproducts and drive the reaction to completion.

Table 2: Optimization Parameters in 1,2,3-Thiadiazole Synthesis
ParameterTraditional Method (e.g., Hurd-Mori)Optimized/Modern MethodImpact on Yield/Conditions
Sulfur Source/ReagentThionyl Chloride (SOCl₂)Elemental Sulfur (S₈), Ammonium ThiocyanateMilder conditions, improved functional group tolerance organic-chemistry.org
CatalystNone or strong acid/baseTBAI, I₂/DMSOMetal-free conditions, improved yields organic-chemistry.org
SolventHigh-boiling point organic solventsEthanol (EtOH), Dimethyl Sulfoxide (DMSO)Greener solvent choice, milder temperatures organic-chemistry.org
TemperatureOften elevated temperaturesRoom TemperatureEnergy savings, better selectivity organic-chemistry.org

Yields for the Hurd-Mori cyclization step can be disappointing under non-optimized conditions, sometimes as low as 15-25%. nih.gov However, through careful selection of reagents and conditions, yields can be significantly improved, with some modern protocols reporting yields in the 80-98% range. mdpi.com

Green Chemistry Principles in 1,2,3-Thiadiazole Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like 1,2,3-thiadiazoles is an area of growing importance. mdpi.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches in thiadiazole synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound (sonochemistry) are used to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. mdpi.comnanobioletters.comtandfonline.com These techniques can also enable solvent-free reactions. tandfonline.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle. The use of ethanol, water, or ionic liquids in thiadiazole synthesis has been successfully demonstrated. organic-chemistry.orgmdpi.com

Catalysis: The use of efficient catalysts, including metal-free catalysts like TBAI or molecular iodine, reduces the need for stoichiometric reagents and can lead to cleaner reactions. organic-chemistry.orgmdpi.com Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and potentially reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental goal. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes being applied to heterocycle synthesis.

For example, a highly efficient reaction of tosylhydrazones with ammonium thiocyanate in ethanol provides 1,2,3-thiadiazoles in very good yields at room temperature, showcasing a wide substrate scope and good functional-group tolerance in an eco-friendly manner. organic-chemistry.org Another approach uses visible light with a photocatalyst under mild conditions, representing a sustainable and environmentally friendly method. organic-chemistry.org These advancements highlight the successful integration of green chemistry into the synthesis of the 1,2,3-thiadiazole scaffold.

Comprehensive Characterization and Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride are not extensively available in peer-reviewed literature. However, based on the known chemical shifts for similar 1,2,3-thiadiazole (B1210528) structures, a theoretical analysis can predict the expected spectral features.

For a complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Expected ¹H NMR Spectral Data: A proton NMR spectrum would be anticipated to show distinct signals corresponding to the methanamine protons (-CH2-NH3+) and the proton on the thiadiazole ring. The aminomethyl protons would likely appear as a singlet or a broadened signal, shifted downfield due to the influence of the adjacent positively charged nitrogen. The single proton on the thiadiazole ring is expected to resonate in the aromatic region.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would be expected to display signals for the two carbons of the thiadiazole ring and the single carbon of the aminomethyl group. The chemical shifts would be influenced by the heteroatoms (N, S) in the ring and the electron-withdrawing effect of the aminomethyl group.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Thiadiazole-CHAromatic RegionSinglet1H
-CH₂-DownfieldSinglet/Broad2H
-NH₃⁺DownfieldBroad Singlet3H

Note: This table is based on theoretical predictions as experimental data is not publicly available.

Carbon (¹³C) Expected Chemical Shift (ppm)
Thiadiazole-C4Downfield
Thiadiazole-C5Downfield
-CH₂-Aliphatic Region

Note: This table is based on theoretical predictions as experimental data is not publicly available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

While a specific experimental IR spectrum for this compound is not found in the reviewed literature, the expected absorption bands can be inferred from the functional groups present in the molecule. IR spectroscopy is instrumental in identifying characteristic vibrations of chemical bonds.

Key expected absorptions would include:

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium (B1175870) group (-NH3+).

C-H stretching: Signals for the C-H bond of the thiadiazole ring and the methylene (B1212753) group.

C=N and N=N stretching: Characteristic absorptions for the thiadiazole ring, typically found in the 1600-1400 cm⁻¹ region.

C-S stretching: Absorptions related to the carbon-sulfur bond within the heterocyclic ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
-NH₃⁺3000 - 3300Stretching (Broad)
C-H (ring)~3100Stretching
C-H (methylene)2850 - 2960Stretching
C=N / N=N (ring)1400 - 1600Stretching
C-S (ring)600 - 800Stretching

Note: This table represents typical IR absorption ranges for the indicated functional groups.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

For the free base, (1,2,3-thiadiazol-5-yl)methanamine, the predicted monoisotopic mass is 115.02042 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the molecular formula C₃H₅N₃S.

A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the elimination of a molecule of nitrogen (N₂) from the molecular ion. bldpharm.com Subsequent fragmentation would likely involve cleavage of the aminomethyl side chain. The hydrochloride salt would not typically be observed in the gas phase under standard ESI or APCI conditions; instead, the protonated molecule [M+H]⁺ of the free base would be detected.

Adduct / Fragment Predicted m/z Source
[M+H]⁺116.02770PubChem uni.lu
[M+Na]⁺138.00964PubChem uni.lu

Note: Data is for the free base, (1,2,3-thiadiazol-5-yl)methanamine, and is based on computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The 1,2,3-thiadiazole ring constitutes a chromophore that is expected to absorb ultraviolet light.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula to confirm its composition.

For this compound, the molecular formula is C₃H₆ClN₃S. The theoretical elemental composition can be calculated based on its molecular weight (151.62 g/mol ).

Element Theoretical Percentage (%)
Carbon (C)23.76
Hydrogen (H)3.99
Chlorine (Cl)23.38
Nitrogen (N)27.71
Sulfur (S)21.15

Note: This table presents the calculated theoretical percentages based on the molecular formula C₃H₆ClN₃S.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published single-crystal X-ray diffraction structures for this compound in major crystallographic databases. If suitable crystals of the compound could be grown, this analysis would provide conclusive confirmation of its covalent structure and details of the ionic interaction between the aminomethyl cation and the chloride anion, as well as any hydrogen bonding networks present in the crystal lattice.

Chemical Reactivity and Derivatization Pathways of 1 1,2,3 Thiadiazol 5 Yl Methanamine Hydrochloride

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a five-membered, unsaturated, and aromatic heterocyclic system containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com This structure is generally stable, but its reactivity is significantly influenced by the electronic distribution within the ring. chemicalbook.comthieme-connect.de The presence of electronegative nitrogen and sulfur atoms results in an electron-deficient carbon backbone, which dictates its behavior in various chemical transformations. chemicalbook.comchemicalbook.com

The 1,2,3-thiadiazole ring is generally resistant to electrophilic substitution at its carbon atoms. chemicalbook.com Analysis of the π electron density map reveals that the sulfur atom has the highest electron density, followed by the nitrogen atoms. chemicalbook.com Conversely, the carbon atoms, C4 and C5, are electron-deficient. chemicalbook.com This low electron density on the carbon backbone makes electrophilic attack unfavorable at these positions. chemicalbook.comnih.gov

Reactions with electrophiles tend to occur at the nitrogen atoms, which are more electron-rich than the carbons. chemicalbook.com For example, quaternization of 1,2,3-thiadiazole with dimethyl sulfate (B86663) results in a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts, demonstrating electrophilic attack at the ring nitrogen. chemicalbook.com While direct electrophilic substitution on the carbon atoms (such as nitration or halogenation) is not facile for the unsubstituted ring, the presence of strong electron-donating groups attached to the ring can activate it towards such reactions under forcing conditions. nih.gov

Table 1: Reactivity of 1,2,3-Thiadiazole Ring Atoms

Ring Position Electron Density Reactivity towards Electrophiles Reactivity towards Nucleophiles
N2, N3 High Favorable (e.g., Alkylation, Acylation) chemicalbook.come-bookshelf.de Unfavorable
C4 Low Unfavorable chemicalbook.com Possible
C5 Lowest Unfavorable chemicalbook.com Favorable chemicalbook.com
S1 Highest Possible (Oxidation) e-bookshelf.de Possible e-bookshelf.de

In contrast to its inertness towards electrophiles, the electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes them susceptible to nucleophilic attack. chemicalbook.comnih.gov The C5 position is identified as the most preferential site for nucleophilic substitution due to its lower electron density compared to the C4 position. chemicalbook.com This reactivity allows for the displacement of leaving groups, such as halogens, from the C5 position by various nucleophiles. nih.gov

The 1,2,3-thiadiazole ring is considered a remarkably stable aromatic compound under neutral and acidic conditions. thieme-connect.deisres.org However, its stability is compromised in the presence of strong bases. chemicalbook.com Under strongly basic conditions, the thiadiazole ring can undergo cleavage. chemicalbook.comresearchgate.net The attack by a strong base, such as an organolithium compound or potassium t-butoxide, can initiate ring-opening. researchgate.net

The 1,2,3-thiadiazole ring system is known to undergo several types of ring-opening and rearrangement reactions, often initiated by heat, light, or base. e-bookshelf.de A characteristic reaction is the extrusion of a stable dinitrogen molecule (N₂), which is a key feature distinguishing it from other thiadiazole isomers. e-bookshelf.de

Base-Catalyzed Decomposition : Strong bases can induce the cleavage of the 1,2,3-thiadiazole ring, leading to the formation of alkali metal alkynethiolates with the evolution of nitrogen. researchgate.netresearchgate.netosi.lv This reaction provides a useful synthetic route to acetylenic compounds. osi.lv For instance, 1,2,3-thiadiazoles unsubstituted at the 5-position react with bases like potassium tert-butylate to form labile acetylene (B1199291) thiolates. researchgate.netresearchgate.net

Rearrangements : 1,2,3-thiadiazoles can undergo rearrangements to form other heterocyclic systems. e-bookshelf.deresearchgate.net A common transformation is the Dimroth-type rearrangement, where 5-amino-1,2,3-thiadiazoles isomerize into 5-mercapto-1,2,3-triazoles. researchgate.net This rearrangement is believed to proceed through an α-diazothioketone intermediate. researchgate.net Another documented transformation is the Cornforth-type rearrangement. e-bookshelf.demdpi.com

Table 2: Major Transformation Pathways of the 1,2,3-Thiadiazole Ring

Reaction Type Conditions Key Intermediates/Products Reference(s)
Base-Catalyzed Ring Opening Strong base (e.g., nBuLi, KOtBu) Alkynethiolate, N₂ researchgate.netresearchgate.net
Thermal Decomposition Heat Thioketene, Thiirene, N₂ thieme-connect.dee-bookshelf.de
Photochemical Decomposition UV Light Thioketene, Thiirene, N₂ e-bookshelf.de
Dimroth Rearrangement Base or Heat α-Diazothioketone, Mercaptotriazole researchgate.net

Transformations Involving the Primary Aminomethyl Group

The primary aminomethyl group attached to the C5 position of the 1,2,3-thiadiazole ring is a versatile functional handle for a wide range of derivatization reactions. Its reactivity is characteristic of primary amines, allowing for modifications through acylation, alkylation, arylation, and various condensation and cyclization processes.

The lone pair of electrons on the nitrogen atom of the primary aminomethyl group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation : The amine group can be easily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, N-acylation of various amines with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride proceeds smoothly in the presence of a base to yield N-acyl-N-arylalaninates. mdpi.com

Alkylation : The primary amine can be alkylated using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. youtube.com Regioselective S-alkylation and N-alkylation of triazole derivatives have been demonstrated, highlighting the competitive nature of alkylation sites in related heterocyclic systems. nih.gov

Arylation : The introduction of an aryl group onto the nitrogen atom can be achieved through methods like direct arylation. nih.gov While specific examples for 1-(1,2,3-thiadiazol-5-yl)methanamine are not detailed, copper-catalyzed direct arylation methodologies have been successfully employed for the synthesis of aromatic amides from related precursors, suggesting a viable pathway for N-arylation. mdpi.com

The primary aminomethyl group is a key building block for constructing larger, more complex molecular architectures through condensation and cyclization reactions.

Condensation Reactions : The amine readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is fundamental in the synthesis of various heterocyclic derivatives. For instance, the condensation of hydrazides with aromatic aldehydes to form hydrazones is a common step in the synthesis of thiadiazole derivatives via Hurd-Mori cyclization. mdpi.com

Cyclization Reactions : The aminomethyl group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form new heterocyclic rings. For example, a multi-step synthesis can involve the condensation of a thiosemicarbazide (B42300) with a 1,2,3-triazole derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to afford a fused ring system containing both 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) moieties. orientjchem.org Similarly, intramolecular dehydrative ring closure of S-hydroxyalkylated triazoles can lead to the formation of fused triazolo-thiazine and thiazolo-triazole systems. nih.gov

Oxidation and Reduction Chemistry of the Amine Functionality

The chemical behavior of the primary amine functionality in 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride is governed by the nitrogen's lone pair of electrons. This allows it to participate in a variety of oxidation and reduction reactions, although the specific reactivity can be influenced by the electron-withdrawing nature of the adjacent 1,2,3-thiadiazole ring.

Oxidation:

Primary amines, such as the one present in the target compound, can be oxidized to a range of products depending on the oxidizing agent and reaction conditions. Common oxidation products include imines, oximes, nitroso compounds, and, under more vigorous conditions, nitro compounds.

For 1-(1,2,3-thiadiazol-5-yl)methanamine, mild oxidation could potentially lead to the formation of the corresponding imine, 1-(1,2,3-thiadiazol-5-yl)methanimine. This transformation can be achieved using reagents like manganese dioxide (MnO₂) or under Swern oxidation conditions. Further oxidation of the imine could yield an oxime in the presence of a suitable oxygen source.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or peroxy acids (e.g., m-CPBA), can oxidize the primary amine to the corresponding nitro compound, 5-(nitromethyl)-1,2,3-thiadiazole. This reaction typically proceeds through a hydroxylamine (B1172632) intermediate.

It is important to note that the 1,2,3-thiadiazole ring itself can be sensitive to strong oxidizing agents, potentially leading to ring cleavage or other side reactions. Therefore, selective oxidation of the amine functionality requires careful selection of reagents and reaction conditions.

Reduction:

The primary amine functionality in 1-(1,2,3-thiadiazol-5-yl)methanamine is already in a reduced state. Therefore, "reduction" in this context typically refers to reductive amination reactions where the amine first reacts with a carbonyl compound to form an imine or enamine, which is then reduced in situ.

For instance, the reaction of 1-(1,2,3-thiadiazol-5-yl)methanamine with an aldehyde or a ketone will form a Schiff base (an imine). Subsequent reduction of this intermediate with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) will yield a secondary or tertiary amine, respectively. This two-step, one-pot procedure is a versatile method for the derivatization of the primary amine.

The general scheme for reductive amination is as follows:

Imine Formation: R-CH₂NH₂ + R'C(O)R'' ⇌ R-CH₂N=CR'R'' + H₂O

Reduction: R-CH₂N=CR'R'' + [H] → R-CH₂NH-CHR'R''

The choice of the reducing agent is crucial to avoid the reduction of the carbonyl starting material before the imine is formed. Sodium cyanoborohydride is often preferred as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.

Below is a table summarizing potential oxidation and reduction pathways for the amine functionality of 1-(1,2,3-thiadiazol-5-yl)methanamine.

TransformationReagent(s)Expected Product
Oxidation
Amine to ImineManganese Dioxide (MnO₂)1-(1,2,3-Thiadiazol-5-yl)methanimine
Amine to NitroPotassium Permanganate (KMnO₄)5-(Nitromethyl)-1,2,3-thiadiazole
Reductive Amination
with Aldehyde (R'CHO)NaBH₃CNN-(Alkyl)-1-(1,2,3-thiadiazol-5-yl)methanamine
with Ketone (R'C(O)R'')NaBH₃CNN-(Alkyl)-1-(1,2,3-thiadiazol-5-yl)methanamine

Reactivity of the Hydrochloride Salt Form

The compound is the hydrochloride salt of 1-(1,2,3-thiadiazol-5-yl)methanamine. The formation of a salt by treating the amine (a base) with hydrochloric acid (an acid) has significant implications for its chemical reactivity and handling properties.

In the hydrochloride salt, the lone pair of electrons on the nitrogen atom of the amine is protonated, forming an ammonium cation (R-CH₂NH₃⁺). This protonation effectively "ties up" the lone pair, rendering the amine functionality significantly less nucleophilic and less basic compared to the free base form.

Key Differences in Reactivity:

Nucleophilicity: The free base, with its available lone pair, is a good nucleophile and will readily participate in reactions such as acylation, alkylation, and Michael additions. The hydrochloride salt, lacking this available lone pair, is a poor nucleophile and will generally not undergo these reactions directly. To induce reactivity, the salt must first be neutralized with a base to regenerate the free amine.

Basicity: The hydrochloride salt is the conjugate acid of the amine and is therefore not basic. The free base, conversely, is a weak base and can be used to catalyze reactions or to scavenge acids produced during a reaction.

Oxidation: As the lone pair is protonated in the hydrochloride salt, it is less susceptible to oxidation. organic-chemistry.org This can be an advantage in terms of the compound's stability and shelf-life, as it is less prone to degradation via air oxidation.

Solubility: Amine hydrochloride salts are generally more soluble in polar solvents, including water, than their corresponding free bases. This property is often exploited in pharmaceutical formulations.

In a buffered aqueous solution, the hydrochloride salt and the free base will exist in an equilibrium. The ratio of the protonated form (the salt) to the unprotonated form (the free base) is determined by the pH of the solution and the pKa of the conjugate acid of the amine. According to the Henderson-Hasselbalch equation, if the pH is equal to the pKa, there will be equal amounts of the protonated and unprotonated forms.

The following table summarizes the key differences in reactivity between the hydrochloride salt and the free base form.

PropertyHydrochloride Salt (R-CH₂NH₃⁺Cl⁻)Free Base (R-CH₂NH₂)
Nucleophilicity LowHigh
Basicity NegligibleWeakly Basic
Susceptibility to Oxidation LowHigh
Typical Reactions Requires deprotonation to reactAcylation, Alkylation, Reductive Amination

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of chemical reactions involving 1-(1,2,3-thiadiazol-5-yl)methanamine. However, due to the achiral nature of the starting material and the primary amine functionality being the main reactive site for derivatization, the discussion of stereoselectivity is often linked to the introduction of new chiral centers during a reaction.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. For 1-(1,2,3-thiadiazol-5-yl)methanamine, the primary amine is the most nucleophilic and basic site. Therefore, in reactions with electrophiles, the initial attack will overwhelmingly occur at the nitrogen atom of the aminomethyl group rather than at any position on the 1,2,3-thiadiazole ring.

The 1,2,3-thiadiazole ring is considered an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution. Any potential electrophilic attack on the ring would likely require harsh conditions and would be directed by the existing substituent and the inherent electronic properties of the ring nitrogens and sulfur. Conversely, the ring is more susceptible to nucleophilic attack, though this typically requires a leaving group on the ring.

Stereoselectivity:

Stereoselectivity becomes a relevant consideration when a reaction involving 1-(1,2,3-thiadiazol-5-yl)methanamine creates a new stereocenter. Since the starting material is achiral, any reaction with an achiral reagent will result in a racemic mixture if a new stereocenter is formed.

For example, in a reductive amination reaction with a prochiral ketone (R'C(O)R'' where R' ≠ R''), the resulting secondary amine will have a new chiral center at the carbon atom derived from the ketone. In the absence of any chiral catalyst or auxiliary, the product will be a 1:1 mixture of the (R) and (S) enantiomers.

To achieve stereoselectivity, one would need to employ a chiral reagent, a chiral catalyst, or a chiral auxiliary. For instance, if the reductive amination were to be carried out with a chiral reducing agent, it could potentially lead to an unequal formation of the two enantiomers, resulting in an enantiomeric excess (e.e.) of one over the other.

The following table provides hypothetical examples of reactions and their expected stereochemical outcomes.

Reaction TypeReagent(s)New Stereocenter Formed?Expected Stereochemical Outcome (without chiral control)
AcylationAcetyl chlorideNoAchiral product
Reductive AminationProchiral Ketone, NaBH₃CNYesRacemic mixture (1:1 ratio of enantiomers)
AlkylationChiral Alkyl HalideYesDiastereomeric mixture

It is important to emphasize that achieving high levels of stereoselectivity in reactions of this nature often requires significant methodological development and optimization.

Computational and Theoretical Investigations of 1 1,2,3 Thiadiazol 5 Yl Methanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT studies are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. nih.gov

For 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride, a DFT study would typically begin by constructing the initial 3D structure. The geometry would then be optimized to find the lowest energy conformation. Such calculations, often performed with basis sets like B3LYP/6-311G(d,p), would likely show the 1,2,3-thiadiazole (B1210528) ring to be nearly planar, a common feature for aromatic heterocyclic systems. nih.gov The protonation of the methanamine group in the hydrochloride salt would result in an ammonium (B1175870) cation (-CH₂NH₃⁺), which significantly influences the molecule's electrostatic potential and its ability to act as a hydrogen bond donor. The calculations would also reveal the distribution of electron density, highlighting the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the positive charge localized on the aminomethyl group.

Table 1: Predicted Molecular Properties from Typical DFT Calculations

Property Predicted Characteristic for this compound
Geometry Planar 1,2,3-thiadiazole ring.
Key Bond Angles Specific angles defining the relationship between the ring and the side chain.
Dipole Moment A significant dipole moment is expected due to charge separation.
Electrostatic Potential Negative potential around the ring's heteroatoms; positive potential on the -CH₂NH₃⁺ group.

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability. |

This table represents expected outcomes from DFT calculations based on general chemical principles and studies of related molecules.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the aminomethyl group to the thiadiazole ring. Quantum chemical calculations can map the potential energy surface as a function of this torsional angle to identify the most stable conformers (energy minima) and the energy barriers between them.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is also a consideration for heterocyclic systems. However, for the 1-(1,2,3-thiadiazol-5-yl)methanamine core structure, significant tautomeric forms are not readily apparent or expected to be energetically favorable under normal conditions, especially with the amine group being a stable hydrochloride salt.

Molecular Dynamics Simulations to Study Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would provide a detailed view of the conformational landscape of this compound in a simulated environment, such as in a water box, to mimic physiological conditions. nih.gov

By simulating the molecule's behavior over nanoseconds or longer, MD can reveal its dynamic flexibility, preferred conformations in solution, and interactions with solvent molecules. The simulation would show how the aminomethyl side chain samples different rotational states and how the hydrochloride counter-ion interacts with the protonated amine. This information is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. nih.govnih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

The electronic structure data obtained from quantum chemical calculations can be used to predict the molecule's chemical reactivity. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential map visually identifies electron-rich (red) and electron-poor (blue) regions of the molecule. For this compound, the thiadiazole ring's nitrogen and sulfur atoms would be nucleophilic centers, while the protonated aminomethyl group would be an electrophilic center.

Furthermore, studies on 1,2,3-thiadiazoles have shown that the ring system can be susceptible to cleavage under certain conditions. For instance, reaction with a strong base can lead to the fragmentation of the thiadiazole ring, evolving nitrogen gas and forming an alkynethiolate intermediate. researchgate.net Computational chemistry can model the reaction pathway for such processes, calculating activation energies and transition state structures to elucidate the mechanism.

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netuowasit.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing how a ligand might interact with a biological target at the molecular level. nih.gov

Although specific docking studies for this compound are not detailed in the literature, the thiadiazole scaffold is present in many compounds investigated as inhibitors of various enzymes and antagonists of receptors. mdpi.comnih.gov Docking simulations for this compound would involve placing it into the binding site of a target protein and using a scoring function to estimate its binding affinity. The protonated amine would be expected to form strong electrostatic and hydrogen bond interactions with negatively charged or polar amino acid residues like aspartate, glutamate (B1630785), or serine. nih.gov The aromatic thiadiazole ring could participate in hydrophobic or pi-stacking interactions.

Following a docking simulation, a detailed ligand-protein interaction profile is generated. This profile itemizes the specific non-covalent interactions that stabilize the complex. Studies on related thiadiazole derivatives have demonstrated a wide range of interactions that are key to their biological activity.

For example, in docking studies of other thiadiazole derivatives, key interactions have included:

Hydrogen Bonding : Interactions between the thiadiazole nitrogens or amine groups and amino acid residues such as GLU166, CYS145, and HIS163 in the COVID-19 main protease. nih.gov

Hydrophobic Interactions : The thiadiazole ring can interact with nonpolar residues like alanine, valine, and leucine. nih.gov

Coordination Bonds : In metalloenzymes, the nitrogen or sulfur atoms of the thiadiazole ring can coordinate with metal ions, such as the zinc ion in matrix metalloproteinases. nih.gov

Table 2: Examples of Protein Targets and Interactions for Thiadiazole Derivatives from Docking Studies

Compound Class Protein Target Key Interactions Observed Reference
1,3,4-Thiadiazole (B1197879) derivatives Matrix Metalloproteinase-9 (MMP-9) Chelating with Zn metal via amide and thiadiazole nitrogen atoms. nih.gov
Imidazo[2,1-b] nih.govuni.lunih.govthiadiazole derivative TGF-β type I receptor kinase Strong hydrogen bonding with S280 and Y282; hydrophobic interactions with A230, K232, L260. nih.gov
N-substituted-1,3,4-Thiadiazol-2-Amine derivatives COVID-19 Main Protease (Mpro) Hydrogen bonds with GLU166, LEU141, CYS145. nih.gov

This table illustrates the types of interactions and targets studied for various thiadiazole-containing compounds, providing a model for how this compound might be investigated.

Binding Mode Analysis and Hotspot Identification

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, and understanding its binding modes is crucial for the rational design of new therapeutic agents. mdpi.com Computational studies, such as molecular docking, are instrumental in elucidating the interactions between 1,2,3-thiadiazole derivatives and their biological targets. These studies help in identifying key amino acid residues and "hotspots" within the binding site that are critical for molecular recognition and biological activity.

While specific binding mode analyses for this compound are not extensively documented in the current literature, insights can be drawn from studies on related 1,2,3-thiadiazole-containing compounds. For instance, the 1,2,3-thiadiazole heterocycle has been investigated as a potential heme ligand for the design of cytochrome P450 inhibitors. nih.gov In these studies, the thiadiazole derivatives demonstrated coordination to the heme iron, with the binding mode being influenced by the architecture of the enzyme's active site. nih.gov The nature of substituents at the 4- and 5-positions of the thiadiazole ring, as well as the specific P450 isozyme, were found to be critical determinants of the binding affinity and inhibitory effectiveness. nih.gov

In a different context, a structure-activity relationship (SAR) study of a series of nih.govnih.govnih.govthiadiazole benzylamides identified them as potent inhibitors of necroptosis. nih.gov This study revealed that optimal activity was achieved with small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring. nih.gov Such findings suggest that the substituents on the thiadiazole core play a pivotal role in orienting the molecule within the binding pocket and establishing crucial interactions.

For this compound, the methanamine group at the 5-position is likely to be a key interacting moiety. The primary amine can act as a hydrogen bond donor, and its protonated form (hydrochloride salt) can participate in electrostatic interactions with negatively charged residues such as aspartate or glutamate in a protein's active site. The 1,2,3-thiadiazole ring itself, with its heteroatoms, can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

Molecular docking studies on other thiadiazole isomers have further highlighted the importance of hydrogen bonding. For example, in a study of 1,3,4-thiadiazole-triazole hybrids targeting the COVID-19 main protease, hydrogen bonds were observed between the thiadiazole derivatives and amino acid residues like GLY143 and SER144. biointerfaceresearch.com Similarly, docking studies of imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates with Glypican-3 protein also revealed significant hydrogen bonding and pi-stacking interactions. nih.gov

The following table summarizes potential binding interactions based on studies of related thiadiazole derivatives.

Interacting Moiety of CompoundPotential Interacting Residues/GroupsType of InteractionReference
Methanamine groupAspartate, GlutamateHydrogen bonding, ElectrostaticInferred from chemical structure
1,2,3-Thiadiazole ring nitrogen atomsAmino acid residues (e.g., Serine, Threonine), Water moleculesHydrogen bonding biointerfaceresearch.com
1,2,3-Thiadiazole ring sulfur atomAromatic residues (e.g., Phenylalanine, Tyrosine)Pi-sulfur interactionsInferred from general principles
1,2,3-Thiadiazole ring systemHydrophobic pocketsVan der Waals forces nih.gov

It is important to note that these are hypothesized interactions based on studies of analogous compounds. Detailed computational studies on this compound are necessary to confirm its specific binding mode and identify key hotspots in its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are valuable computational tools in drug discovery for predicting the biological activity and physicochemical properties of compounds based on their molecular structures. These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property.

A study on 1,3,4-thiadiazole derivatives as anti-proliferative agents against lung cancer cell lines developed a robust QSAR model using multiple linear regression. ymerdigital.com The model was built in accordance with the Organization for Economic Co-operation and Development (OECD) guidelines and was validated using several statistical parameters. ymerdigital.com Such models are useful for the rapid prediction of activity for new or untested compounds that fall within the model's applicability domain. ymerdigital.com

In another study, 3D-QSAR analyses were performed on thiazole (B1198619) and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists using molecular shape analysis (MSA) and molecular field analysis (MFA). nih.gov The resulting QSAR equation from the MSA highlighted the importance of Jurs descriptors (related to atomic charges and surface area), partial moment of inertia, and the energy of the most stable conformer in determining the binding affinity. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be categorized into several classes, including:

Topological descriptors: Based on the 2D representation of the molecule.

Electronic descriptors: Related to the electronic structure, such as HOMO and LUMO energies.

Geometric descriptors: Based on the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity (MR).

For instance, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized a combination of topological, electronic, geometric, and physicochemical descriptors. imist.ma The developed models, using multiple linear regression (MLR) and artificial neural networks (ANN), showed good predictive power, with the ANN model demonstrating superior performance. imist.ma

The following table presents a summary of findings from representative QSAR studies on thiadiazole and related heterocyclic derivatives.

Compound ClassBiological ActivityKey Descriptors/MethodsStatistical ParametersReference
1,3,4-Thiadiazole derivativesAnti-proliferative (A549 lung cancer)Semi-empirical PM7, Multiple Linear RegressionNot specified in abstract ymerdigital.com
Thiazole and Thiadiazole derivativesHuman adenosine A3 receptor antagonists3D-QSAR (MSA, MFA), Jurs descriptors, Partial moment of inertiaMSA (GFA): r² = 0.777, q² (LOO) = 0.700 nih.gov
Thiazole derivativesPIN1 inhibitors2D-QSAR (MLR, ANN), MR, LogP, ELUMOMLR: R² = 0.76, R²test = 0.78; ANN: R² = 0.98, R²test = 0.98 imist.ma

These studies demonstrate the utility of QSAR and SPR modeling in identifying key structural features that govern the biological activity of thiadiazole derivatives. For this compound, a QSAR study could elucidate the importance of the methanamine side chain and the electronic properties of the 1,2,3-thiadiazole ring for a specific biological activity. Such models would be invaluable for designing novel analogs with improved potency and desired physicochemical properties.

Structure Activity Relationship Sar Studies of 1,2,3 Thiadiazol 5 Ylmethanamine Derivatives

Design Rationale for Analogues and Homologs

The design of analogues and homologs of 1,2,3-thiadiazole (B1210528) derivatives is a rational approach aimed at optimizing their therapeutic properties. researchgate.net A primary motivation is to enhance biological activity and selectivity for a specific target. researchgate.net By introducing various substituents onto the thiadiazole ring or modifying its side chains, it is possible to modulate the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its binding affinity to the target receptor or enzyme. mdpi.com

Furthermore, the synthesis of analogues allows for the exploration of the structure-activity relationship (SAR), providing a deeper understanding of the molecular interactions between the compound and its biological target. This knowledge is crucial for the rational design of new derivatives with improved therapeutic potential. mdpi.com The overarching goal is to develop novel chemical entities that can modulate more than one biological target, potentially leading to more effective therapeutic agents. researchgate.net

Systematic Structural Modifications of the 1,2,3-Thiadiazole Ring

Systematic structural modifications of the 1,2,3-thiadiazole ring are fundamental to understanding and optimizing the biological activity of this class of compounds. The introduction of different substituents at various positions of the heterocyclic ring allows for a detailed exploration of the SAR. mdpi.com

The electronic and steric properties of substituents on the 1,2,3-thiadiazole ring have a profound impact on the biological activity of the resulting derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby influencing its ability to interact with biological targets through mechanisms such as hydrogen bonding and pi-stacking. mdpi.com

For instance, in a series of antiviral 1,2,3-thiadiazole derivatives, it was found that the presence of a phenyl ring substituted with a 2,4-dibromo (Br2) group significantly increased the antiviral potential. mdpi.com The SAR studies indicated a decreasing order of antiviral strength as follows: 2,4-Br2 > 2,4-Cl2 > 2,4-F2. mdpi.com This suggests that the electronic nature and size of the halogen substituents play a crucial role in the observed activity.

In another study on antitumor 1,2,3-thiadiazole derivatives, the presence of an OMe group at the C-4 position and a hydrogen at the C-3 position of a 5-phenyl ring resulted in the highest antitumor activity. Replacement of the hydrogen at C-3 with a nitro group led to a decrease in activity, highlighting the sensitivity of the biological response to electronic modifications. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of 1,2,3-thiadiazole derivatives based on published research findings.

SubstituentPositionBiological ActivityReference
2,4-Dibromo-phenyl5High anti-HIV activity mdpi.com
2,4-Dichloro-phenyl5Moderate anti-HIV activity mdpi.com
2,4-Difluoro-phenyl5Lower anti-HIV activity mdpi.com
4-Bromo-phenyl4Potent antiamoebic activity mdpi.com
Furan-Potent antiamoebic activity mdpi.com
OMe at C-4, H at C-3 of 5-phenyl ring5High antitumor activity mdpi.com
OMe at C-4, NO2 at C-3 of 5-phenyl ring5Decreased antitumor activity mdpi.com

The position of substituents on the 1,2,3-thiadiazole ring is a critical determinant of biological activity. The differential effects of substitution at the C4 and C5 positions have been noted in various studies. For example, in a series of antiviral piperidine-based thiadiazole derivatives, it was observed that compounds with para-substituents on a phenyl ring exhibited more cytotoxic potency than those with ortho-substituents. mdpi.com

In the context of antitumor activity, the substitution pattern on a phenyl ring attached to the 1,2,3-thiadiazole core was found to be crucial. An OMe group at the C-4 position of the phenyl ring was associated with high activity, demonstrating the importance of the substituent's location. mdpi.com These findings underscore the necessity of a systematic exploration of positional isomers to identify the optimal substitution pattern for a desired biological effect.

Elucidation of Pharmacophoric Features of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole moiety is considered a structurally active pharmacophore due to its versatile biological activities. mdpi.com Its unique arrangement of one sulfur and two nitrogen atoms contributes to its ability to engage in various interactions with biological macromolecules. isres.org The thiadiazole ring can act as a hydrogen-binding domain and a two-electron donor system, which are key features for its biological activity. nih.gov The presence of the sulfur atom also imparts lipophilicity, which can enhance membrane permeability. isres.orgnih.gov

Pharmacophore modeling studies have been employed to identify the essential structural features required for the biological activity of thiadiazole derivatives. nih.gov These models typically highlight the importance of hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors. nih.gov For instance, a pharmacophore model for certain thiadiazole derivatives identified hydrophobic areas around terminal phenyl moieties, hydrogen bond acceptor features near a methoxy (B1213986) group, and a hydrogen bond donor feature around an amine group on the thiadiazole ring. nih.gov

Bioisosteric replacement studies have further underscored the importance of the 1,2,3-thiadiazole ring. In some cases, replacing the thiadiazole ring with other heterocyclic systems can lead to a loss of activity, confirming the critical role of the thiadiazole moiety in the compound's pharmacological profile. mdpi.com The ability of the 1,2,3-thiadiazole ring to serve as a bioisostere for other groups, such as amides, further expands its utility in drug design. nih.gov

Modifications of the Aminomethyl Side Chain and their Influence on Molecular Interactions

Modifications to the aminomethyl side chain of 1-(1,2,3-thiadiazol-5-yl)methanamine derivatives can significantly influence their molecular interactions and biological activity. The length of the side chain and the nature of the substituents on the amino group are critical factors. nih.gov

For example, in a study of 9-(aminomethyl)-9,10-dihydroanthracene, a compound with structural similarities to the aminomethyl side chain of interest, it was found that chain lengthening and N-alkylation of the amino group affected its affinity for serotonin (B10506) receptors. nih.gov Such modifications can alter the compound's ability to fit into the binding pocket of a receptor and can also influence its hydrogen bonding capabilities.

The introduction of different substituents on the nitrogen atom of the aminomethyl group can modulate the basicity and lipophilicity of the compound, which in turn can affect its pharmacokinetic and pharmacodynamic properties. These modifications are a key strategy for fine-tuning the biological activity of this class of compounds.

Development of SAR Models for Specific Molecular Pathways

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure of 1,2,3-thiadiazole derivatives and their biological activity. ymerdigital.com These models can be used to predict the activity of new compounds and to guide the design of more potent and selective agents. nih.gov

3D-QSAR studies, such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), have been successfully applied to thiadiazole derivatives. nih.gov For a series of thiazole (B1198619) and thiadiazole derivatives targeting the human adenosine (B11128) A3 receptor, a 3D-QSAR model was developed that showed good predictive ability. nih.gov The model highlighted the importance of descriptors such as atomic charge weighted positive surface area, relative negative and positive charge surface areas, and the steric volume of the molecules. nih.gov

Molecular docking studies are another important computational approach used to investigate the binding modes of 1,2,3-thiadiazole derivatives with their target proteins. scispace.com By simulating the interaction between the ligand and the protein at the molecular level, docking studies can provide insights into the key interactions that are responsible for the observed biological activity. biointerfaceresearch.com For example, docking studies on thiadiazole derivatives as protein kinase inhibitors have identified key hydrogen bonding interactions with amino acid residues in the active site of the enzyme. scispace.com These computational models, in conjunction with experimental data, are instrumental in the development of robust SAR models for specific molecular pathways. ymerdigital.com

Exploration of Molecular and Cellular Biological Interactions of 1 1,2,3 Thiadiazol 5 Yl Methanamine Hydrochloride Analogues

Receptor Binding Profiling at a Molecular Level

Beyond enzyme inhibition, thiadiazole analogues have been investigated for their ability to bind to specific cellular receptors. This interaction can trigger or block downstream signaling pathways. Research has shown that derivatives of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole act as selective antagonists for human adenosine (B11128) A₃ receptors. nih.gov

A particularly potent antagonist, N-[3-(4-methoxy-phenyl)- rsc.orgnih.govdoaj.orgthiadiazol-5-yl]-acetamide, exhibited a Kᵢ value of 0.79 nM at these receptors. Molecular modeling and receptor docking experiments have been employed to understand the binding mechanisms and the significant differences in affinity between regioisomers. These studies suggest that specific interactions, such as hydrogen bonding within the receptor's binding pocket, are crucial for high-affinity binding. nih.gov Additionally, other analogues based on the 1,3,4-thiadiazole (B1197879) scaffold have been identified as agonists for the human secretin receptor, a class B G protein-coupled receptor (GPCR). nih.gov

Modulatory Effects on Cellular Pathways and Biological Processes

Analogues of 1-(1,2,3-Thiadiazol-5-yl)methanamine hydrochloride exert significant effects on various cellular processes, most notably demonstrating a broad spectrum of antimicrobial activity. nih.govdoaj.orgresearchgate.net

The antibacterial action of thiadiazole derivatives often stems from their ability to inhibit essential microbial enzymes. Studies have suggested that 1,3,4-thiadiazole compounds can interfere with DNA-related processes by inhibiting enzymes like DNA polymerases. bepls.com By binding to the active sites of these enzymes, they can prevent the incorporation of nucleotides, thereby halting DNA replication and synthesis. bepls.com This disruption of nucleic acid synthesis ultimately leads to cell death. iscience.in

Substituted 1,2,3-thiadiazole (B1210528) derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain compounds were active against Escherichia coli and Staphylococcus aureus. nih.govelsevierpure.com Other derivatives exhibited broad-spectrum coverage, including substantial activity against resistant Pseudomonas aeruginosa. doaj.orgresearchgate.net The minimum inhibitory concentration (MIC) for some of these compounds against reference microbes has been reported to be as low as 0.625 μg/mL. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Thiadiazole Analogues

Bacterial StrainCompound Class/ReferenceActivity/MIC ValueReference
Escherichia coliSubstituted 1,2,3-thiadiazole (4a)Active nih.gov
Staphylococcus aureusSubstituted 1,2,3-thiadiazole (4c)Very Active nih.gov
Pseudomonas aeruginosa1,2,3-Thiadiazole derivative (4c)Substantial Activity doaj.orgresearchgate.net
Various MicrobesSubstituted 1,2,3-thiadiazole0.625 to 6.25 μg/mL nih.gov

Antifungal Activity: The 1,2,3-thiadiazole moiety is a key component in many compounds with significant antifungal properties. mdpi.com Derivatives have shown activity against a range of fungal pathogens. For example, certain 1,2,3-thiadiazole compounds were found to be active against the yeast-like fungi Candida albicans. nih.govdoaj.org A series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides demonstrated good activity against C. arachidicola, comparable to commercial fungicides. ingentaconnect.combenthamdirect.comingentaconnect.com Furthermore, novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety displayed good fungicidal activities against plant pathogens like Corynespora cassiicola. nih.gov

Antiviral Activity: The antiviral potential of thiadiazole derivatives is well-documented. mdpi.comarkat-usa.org They have shown efficacy against a variety of viruses.

Tobacco Mosaic Virus (TMV): Several 1,2,3-thiadiazole derivatives have exhibited potent activity against TMV. One substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) showed a curative activity of 60% at 500 µg/mL, surpassing the standard drug tiadinil. mdpi.com Another derivative displayed a protective effect of 76% at the same concentration. mdpi.com

Human Immunodeficiency Virus (HIV): A specific 1,2,3-thiadiazole derivative proved to be a highly active anti-HIV-1 agent, with an EC₅₀ value of 0.0364 ± 0.0038 µM. mdpi.com This was significantly more potent than reference compounds like nevirapine (B1678648) and delavirdine. mdpi.com

Other Viruses: Thiadiazole analogues have also shown activity against the Hepatitis B virus (HBV), with one compound displaying an IC₅₀ of 3.59 μg/mL, and against Herpes Simplex-1 virus. mdpi.comarkat-usa.org

Mechanistic Studies of Molecular Interaction

The chemical reactivity of the thiadiazole ring is fundamental to its biological activity. While the broader class of thiadiazoles has been noted for its potential as thiol scavengers, specific mechanistic studies for 1,2,3-thiadiazole analogues are an emerging area of research. isres.org The reactivity of the thiadiazole heterocycle allows for various molecular interactions, including the potential for thiol trapping.

One study on 1,2,4-thiadiazoles, a related isomer, has demonstrated their capability as selective and rapid modifiers of free thiol groups on proteins. nih.gov This interaction is of significant interest in the study of redox biology and protein function. The mechanism involves the modification of solvent-accessible cysteine residues. nih.gov While this provides a precedent for thiol interaction within the thiadiazole class, further research is required to specifically elucidate the "thiol trapping" mechanisms for 1,2,3-thiadiazole analogues.

Additionally, the 1,2,3-thiadiazole ring itself can undergo cleavage under certain conditions. For instance, treatment of ethyl [2-methyl-5-(1,2,3-thiadiazol-4-yl)]-3-furoate with a base like sodium ethylate in ethanol (B145695) leads to the splitting of the thiadiazole ring, forming a sodium acetylene (B1199291) thiolate. researchgate.net This reactivity highlights the potential for the 1,2,3-thiadiazole core to participate in chemical transformations within a biological milieu, although this specific reaction does not represent thiol trapping by the intact molecule. At present, there is limited direct evidence in the reviewed literature detailing disulfide bond formation as a primary mechanism of action for this class of compounds.

Identification and Validation of Molecular Targets

Research into the analogues of this compound has led to the identification and, in some cases, validation of several key molecular targets, primarily enzymes and structural proteins. These findings underscore the diverse pharmacological potential of this class of heterocyclic compounds.

Enzymes as Molecular Targets

A significant body of research points to enzymes as primary targets for 1,2,3-thiadiazole derivatives. One prominent example is the cytochrome P450 (P450) family of enzymes. The 1,2,3-thiadiazole heterocycle has been investigated as a heme ligand for designing P450 inhibitors. nih.gov A study involving a 4,5-fused bicyclic 1,2,3-thiadiazole demonstrated mechanism-based inactivation of P450s 2E1 and 2B4. This inactivation was correlated with a loss in the ferrous-CO complex's absorbance at 450 nm, indicating a direct interaction with the enzyme's active site. nih.gov However, the monocyclic 1,2,3-thiadiazoles examined in the same study did not show this inactivation, suggesting that the nature of the substitution on the thiadiazole ring is critical for this specific inhibitory activity. nih.gov

Structural Proteins and Other Targets

Beyond enzymes, structural proteins have also been identified as molecular targets. Analogues of the natural product combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole ring, have been shown to inhibit tubulin polymerization. nih.gov This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cytotoxicity against various cancer cell lines. nih.gov

Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins, has also been identified as a target. Certain 1,2,3-thiadiazole derivatives have been found to block the activity of Hsp90, making it a promising target for anticancer therapies. nih.gov

Furthermore, the broad antiviral activity reported for some 1,2,3-thiadiazole derivatives, including potent activity against HIV-1, suggests that viral proteins or nucleic acids (RNA/DNA) could be additional molecular targets. mdpi.com While the specific interactions are still under investigation, these findings open up avenues for the development of novel antiviral agents. The isosteric replacement of an oxazolidinone nucleus with a 1,2,3-triazole, a similar heterocycle, has been explored for RNA-binding agents, suggesting that RNA could be a potential, though not yet validated, target for 1,2,3-thiadiazole analogues as well. nih.gov

The table below summarizes the identified molecular targets for various 1,2,3-thiadiazole analogues.

Thiadiazole Analogue ClassMolecular TargetObserved EffectReference
4,5-fused bicyclic 1,2,3-thiadiazoleCytochrome P450 2E1 and 2B4Mechanism-based inactivation nih.gov
Combretastatin A-4 analogues with 1,2,3-thiadiazole ringTubulinInhibition of polymerization, G2/M cell cycle arrest nih.gov
Substituted 1,2,3-thiadiazole derivativesHeat shock protein 90 (Hsp90)Inhibition of chaperone activity nih.gov
Various 1,2,3-thiadiazole derivativesHIV-1 (specific protein not detailed)Potent antiviral activity mdpi.com

Advanced Applications in Chemical Research

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The 1,2,3-thiadiazole (B1210528) scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are key intermediates in the synthesis of various biologically active compounds. mdpi.com 1-(1,2,3-thiadiazol-5-yl)methanamine hydrochloride serves as a valuable building block, primarily due to the reactive primary amine group attached to the stable aromatic thiadiazole core.

The aminomethyl group (-CH2NH2) is a key functional handle for a variety of synthetic transformations. It can readily undergo reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions allow for the straightforward introduction of diverse substituents, enabling the synthesis of a wide array of derivatives. For instance, the reaction of the amine with various aldehydes can produce hydrazide-hydrazone derivatives, a scaffold known for potential antimicrobial activity. mdpi.com

Furthermore, the 1,2,3-thiadiazole ring itself can be constructed through methods like the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comthieme-connect.deisres.org Once formed, functional groups on the ring can be modified. For example, a carboxylate group at the 5-position can be reduced to an alcohol and subsequently oxidized to an aldehyde, providing a site for multicomponent reactions like the Ugi four-component reaction (Ugi-4CR) to build complex molecular architectures. mdpi.com This highlights the synthetic utility of functionalized 1,2,3-thiadiazoles. The primary amine of 1-(1,2,3-thiadiazol-5-yl)methanamine offers a direct entry point for such derivatizations, making it a versatile precursor for creating novel compounds with potentially interesting pharmacological properties.

Table 1: Potential Synthetic Transformations of 1-(1,2,3-thiadiazol-5-yl)methanamine

Reaction Type Reagent/Conditions Resulting Functional Group
N-Acylation Acyl chloride, base Amide
N-Alkylation Alkyl halide, base Secondary/Tertiary Amine
Schiff Base Formation Aldehyde or Ketone Imine
Reductive Amination Carbonyl compound, reducing agent Secondary/Tertiary Amine

Role as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. While this compound has not been explicitly documented as a chemical probe, derivatives of the closely related 1,3,4-thiadiazole (B1197879) isomer have been investigated for such purposes. nih.gov These molecules can exhibit interesting spectroscopic properties, such as dual fluorescence emission, making them sensitive to environmental changes within biological systems. nih.gov

The 1,2,3-thiadiazole moiety is present in numerous compounds screened for a wide range of biological activities, including antiviral, antifungal, and anticancer properties. mdpi.comnih.gov This broad bioactivity suggests that the thiadiazole scaffold interacts with various biological targets. A suitably modified derivative of 1-(1,2,3-thiadiazol-5-yl)methanamine, for example by attaching a fluorescent tag or a photoaffinity label, could potentially be developed into a chemical probe to investigate these interactions. The aminomethyl group provides a convenient attachment point for such modifications, allowing for the creation of tools to identify and characterize the binding partners of thiadiazole-based compounds in complex biological milieu.

Potential in Material Science: e.g., Corrosion Inhibition Studies

Thiadiazole derivatives have emerged as a significant class of corrosion inhibitors, particularly for metals like mild steel in acidic environments such as hydrochloric acid solutions. ijrdo.orgnih.govresearchgate.net Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. nih.gov

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which can coordinate with the vacant d-orbitals of the metal. nih.govmdpi.com this compound possesses several key features that make it a promising candidate for corrosion inhibition:

The 1,2,3-thiadiazole ring contains two nitrogen atoms and one sulfur atom.

The primary amine group provides an additional nitrogen atom that can participate in the adsorption process.

The presence of electron-donating groups, such as an amino group, can enhance the inhibition efficiency. researchgate.net

Studies on various amino-thiadiazole derivatives have shown high inhibition efficiencies. ijrdo.orgmdpi.com The mechanism involves the inhibitor molecule blocking both anodic and cathodic reaction sites on the metal surface, classifying them as mixed-type inhibitors. mdpi.com The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. cihanuniversity.edu.iq Given these principles, it is highly probable that this compound would exhibit significant corrosion inhibition properties.

Table 2: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors

Compound Metal Corrosive Medium Max Inhibition Efficiency (%) Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) Mild Steel 1 M HCl 94.6 nih.gov
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole Mild Steel 0.50 M H2SO4 >90 (at optimal conc.) mdpi.com
2-amino 5-oleyl-1,3,4-thiadiazol (AOT) Mild Steel 1 M HCl >90 (at optimal conc.) ijrdo.org

Contribution to the Development of Compound Libraries for Academic Screening

Compound libraries are essential tools in modern drug discovery and chemical biology, allowing for the high-throughput screening of thousands of molecules to identify hits with desired biological activities. The 1,2,3-thiadiazole scaffold is an attractive core for such libraries due to its established broad-spectrum bioactivity and synthetic tractability. mdpi.com

The process of drug discovery often involves synthesizing and screening a series of related compounds to explore the structure-activity relationship (SAR). mdpi.comnih.gov this compound is an ideal starting point for generating a focused library of compounds. As detailed in section 8.1, its primary amine can be readily derivatized to produce a collection of amides, sulfonamides, imines, and other analogues. This allows for systematic variation of the substituents at the 5-position of the thiadiazole ring, enabling a thorough exploration of the chemical space around this core.

The inclusion of such thiadiazole derivatives in academic screening libraries contributes to the discovery of novel therapeutic agents. For example, screening of 1,3,4-thiadiazole derivatives has been used to identify potential lead molecules for targeting the estrogen receptor in breast cancer research. biointerfaceresearch.com Similarly, libraries of 1,2,3-thiadiazole derivatives have been synthesized and screened for antimicrobial activity. mdpi.com The unique structure of this compound makes it and its derivatives valuable additions to these libraries, increasing the chemical diversity available for screening against a multitude of biological targets.

Q & A

Q. How to design bioisosteric analogs while retaining pharmacological activity?

  • Methodological Answer : Replace the thiadiazole ring with 1,2,4-oxadiazole (π-deficient isostere) or 1,3,4-thiadiazole (improved metabolic stability). Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., kinase inhibitors). Synthesize analogs via parallel synthesis (96-well plates) and screen via SPR (KD < 100 nM cutoff) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.